REACTION_CXSMILES
|
[OH:1][C:2]([CH3:14])([C:6]#[C:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O-:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].CO.Cl>O>[OH:1][C:2]([CH3:14])([C:6]#[C:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4] |f:1.2.3|
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Name
|
2-hydroxy-2-methyl-4-phenylbutynoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])(C#CC1=CC=CC=C1)C
|
Name
|
ethyl ester
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under a dry nitrogen atmosphere at 75°-80° C. for 1.5 hours, during which time the substrate
|
Duration
|
1.5 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to afford a faint yellow solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the solution was exhaustively extracted with ether
|
Type
|
ADDITION
|
Details
|
The aqueous phase was then treated with 1.5 g of Darco® activated carbon
|
Type
|
FILTRATION
|
Details
|
filtered with suction through a Celite® pad
|
Type
|
EXTRACTION
|
Details
|
The resulting oil was extracted with three 25 ml portions of ether
|
Type
|
WASH
|
Details
|
the combined extracts were washed with three 35 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration at the stripper
|
Type
|
CUSTOM
|
Details
|
provided an almost colorless oil which
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane containing a trace of ether
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)O)(C#CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |